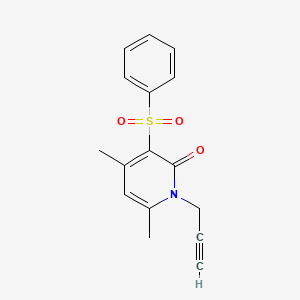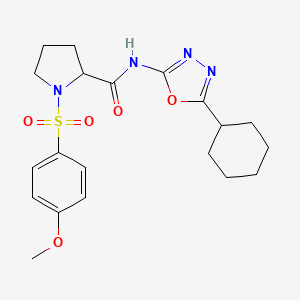![molecular formula C10H11ClO4 B2613793 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid CAS No. 1248367-20-5](/img/structure/B2613793.png)
2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid” is a chemical compound with the CAS Number: 1248367-20-5 . It has a molecular weight of 230.65 and its IUPAC name is the same as the common name .
Molecular Structure Analysis
The InChI code for “2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid” is 1S/C10H11ClO4/c1-6(10(13)14)15-9-3-2-8(11)4-7(9)5-12/h2-4,6,12H,5H2,1H3,(H,13,14) . This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
The compound is a powder and it should be stored at temperatures below -10 degrees Celsius .
Wissenschaftliche Forschungsanwendungen
Determination of Phenoxy Herbicides in Water A sensitive and accurate method has been developed for the determination of phenoxy herbicides, specifically 4-chloro-2-methylphenoxy acetic acid and 4-chloro-2-methylphenoxy propanoic acid, in water samples. This method employs phase transfer catalyst-assisted microextraction with simultaneous derivatization, significantly improving the resolution of analytes and their sensitive determination. The study highlights the method's application to seawater and tap water samples, demonstrating its effectiveness in detecting 4-chloro-2-methylphenoxy propanoic acid in seawater samples (Nuhu et al., 2012).
Biological Activity on Skeletal Muscle Chloride Channel 2-(4-Chloro-phenoxy)propanoic and 2-(4-chloro-phenoxy)butanoic acids are compounds known to block chloride membrane conductance in rat striated muscle by interacting with a specific receptor. A study evaluated the influence of introducing a second aryloxy moiety in the side-chain at a variable distance from the stereogenic center. The results indicated that this chemical modification negatively impacts biological activity, which however increases with the lengthening of the alkyl chain up to three methylene groups (Carbonara et al., 2001).
Phloretic Acid as an Alternative for Polybenzoxazine Phloretic acid, a naturally occurring phenolic compound, has been explored as a renewable building block for enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation. This study used phloretic acid to introduce phenolic functionalities via solvent-free Fischer esterification. The results showed that renewable phloretic acid is a sustainable alternative to phenol for providing the specific properties of benzoxazine to aliphatic –OH bearing molecules or macromolecules (Trejo-Machin et al., 2017).
Sorption of Phenoxy Herbicides to Soil, Organic Matter, and Minerals A comprehensive review of 2,4-D and other phenoxy herbicide sorption experiments was conducted. The data review suggests that sorption of 2,4-D can be rationalized based on soil parameters like pH, organic carbon content, oxalate extractable iron, and soil organic matter content. Soil organic matter and iron oxides appear to be the most relevant sorbents for phenoxy herbicides (Werner et al., 2012).
Safety and Hazards
Wirkmechanismus
Mode of Action
The compound 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid is believed to act as a free radical scavenger. This means it interacts with free radicals, unstable molecules that can cause damage to cells, and neutralizes them, thereby preventing potential harm to the biological system.
Biochemical Pathways
Result of Action
The molecular and cellular effects of the action of 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid are thought to be related to its potential antioxidant and anti-inflammatory properties. By acting as a free radical scavenger, it may help to reduce oxidative stress and inflammation, although the specific cellular effects require further investigation.
Eigenschaften
IUPAC Name |
2-[4-chloro-2-(hydroxymethyl)phenoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO4/c1-6(10(13)14)15-9-3-2-8(11)4-7(9)5-12/h2-4,6,12H,5H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQIATGPQELCUPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=C(C=C(C=C1)Cl)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801022009 |
Source


|
| Record name | 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801022009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1248367-20-5 |
Source


|
| Record name | 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801022009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Cyclohexylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2613711.png)
![{4-[4-chloro-3-(trifluoromethyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(pyrrolidin-1-yl)methanone](/img/structure/B2613712.png)
![N-(3,4-dimethylphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide](/img/structure/B2613714.png)

![(2,5-Dichlorothiophen-3-yl)(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2613718.png)
![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2613720.png)

![N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-5-carboxamide](/img/structure/B2613724.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-fluorobenzamide](/img/structure/B2613725.png)
![2-{4-[(1,3-Benzoxazol-2-yl)amino]cyclohexyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2613728.png)
![2-(2-(4-Methoxyphenyl)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2613731.png)

![(2S)-2-[(4-acetylphenyl)sulfonylamino]propanoic acid](/img/structure/B2613733.png)